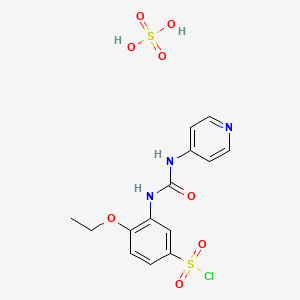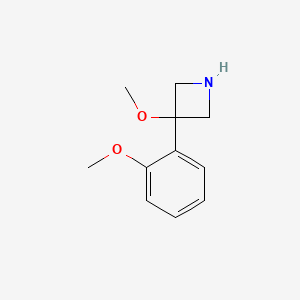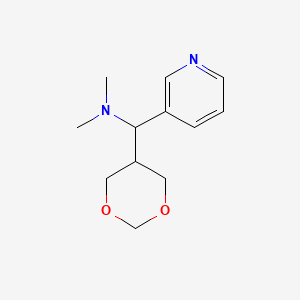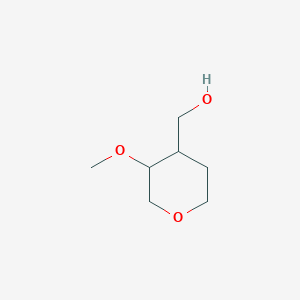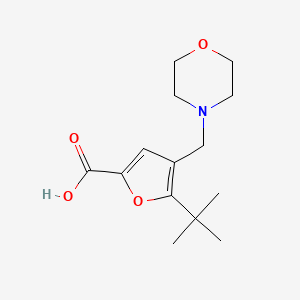
5-(tert-Butyl)-4-(morpholinomethyl)furan-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(tert-Butyl)-4-(morpholinomethyl)furan-2-carboxylic acid is a synthetic organic compound that belongs to the furan family This compound is characterized by the presence of a furan ring substituted with a tert-butyl group, a morpholinomethyl group, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-4-(morpholinomethyl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method involves the initial formation of the furan ring, followed by the introduction of the tert-butyl and morpholinomethyl groups. The carboxylic acid group is usually introduced in the final steps of the synthesis. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-(tert-Butyl)-4-(morpholinomethyl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The tert-butyl and morpholinomethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted furan derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(tert-Butyl)-4-(morpholinomethyl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 5-(tert-Butyl)-4-(morpholinomethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring and its substituents can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-(tert-Butyl)-3-methyl-furan-2-carboxylic acid: Similar structure but with a methyl group instead of a morpholinomethyl group.
5-(2-tert-butyl-5-methylphenoxymethyl)furan-2-carboxylic acid: Contains a phenoxymethyl group instead of a morpholinomethyl group.
Uniqueness
5-(tert-Butyl)-4-(morpholinomethyl)furan-2-carboxylic acid is unique due to the presence of the morpholinomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C14H21NO4 |
|---|---|
Peso molecular |
267.32 g/mol |
Nombre IUPAC |
5-tert-butyl-4-(morpholin-4-ylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)12-10(8-11(19-12)13(16)17)9-15-4-6-18-7-5-15/h8H,4-7,9H2,1-3H3,(H,16,17) |
Clave InChI |
RCQJDIRPHMWYFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=C(O1)C(=O)O)CN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9S)-2-Chloro-7,8,9,10-tetrahydro-6H-5,9-methanopyrido[2,3-b][1,4]diazocine](/img/structure/B11766945.png)
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethan-1-ol](/img/structure/B11766952.png)
![Cyclopropyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone](/img/structure/B11766959.png)
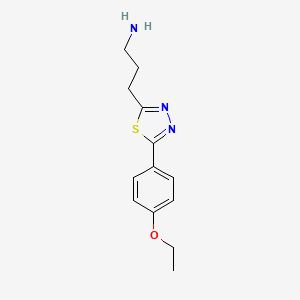
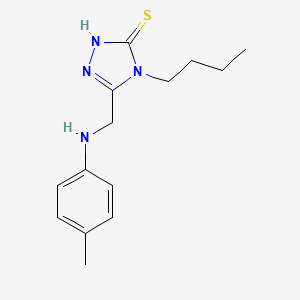


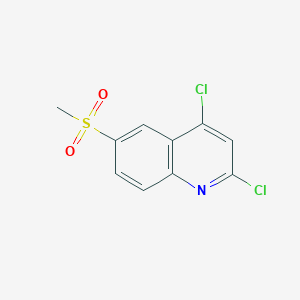

![3-Aminobenzo[d]isothiazol-6-ol](/img/structure/B11766998.png)
